Cas no 445226-29-9 (2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione)

2-4-(Piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione is a specialized heterocyclic compound featuring a piperidine carbonyl moiety linked to a phenyl group, which is further attached to an octahydro-isoindole-dione core. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The piperidine moiety enhances bioavailability, while the rigid isoindole-dione scaffold contributes to molecular stability. Its balanced lipophilicity and hydrogen-bonding capacity suggest potential as an intermediate in drug discovery, particularly for targeting central nervous system (CNS) or enzyme inhibition applications. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship (SAR) studies in medicinal chemistry.
2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione structure
445226-29-9 structure
商品名:2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione
CAS番号:445226-29-9
MF:C20H24N2O3
メガワット:340.416165351868
CID:5361172

2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-(4-(piperidine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
    • 2-[4-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
    • MLS000700418
    • HMS2526I12
    • STK270093
    • 2-[4-(piperidine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
    • SMR000227034
    • VU0510644-1
    • Z203054930
    • 2-[4-(1-piperidinylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
    • 2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione
    • インチ: 1S/C20H24N2O3/c23-18(21-12-4-1-5-13-21)14-8-10-15(11-9-14)22-19(24)16-6-2-3-7-17(16)20(22)25/h8-11,16-17H,1-7,12-13H2
    • InChIKey: HTHWIJDCOAXICQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2CCCCC2C(N1C1C=CC(=CC=1)C(N1CCCCC1)=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 523
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 57.7

2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3143-0077-1mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
1mg
$81.0 2023-07-05
Life Chemicals
F3143-0077-5μmol
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
5μl
$94.5 2023-07-05
Life Chemicals
F3143-0077-2mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
2mg
$88.5 2023-07-05
Life Chemicals
F3143-0077-10mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
10mg
$118.5 2023-07-05
Life Chemicals
F3143-0077-2μmol
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
2μl
$85.5 2023-07-05
Life Chemicals
F3143-0077-5mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
5mg
$103.5 2023-07-05
Life Chemicals
F3143-0077-4mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
4mg
$99.0 2023-07-05
Life Chemicals
F3143-0077-15mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
15mg
$133.5 2023-07-05
Life Chemicals
F3143-0077-10μmol
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
10μl
$103.5 2023-07-05
Life Chemicals
F3143-0077-3mg
2-[4-(piperidine-1-carbonyl)phenyl]-octahydro-1H-isoindole-1,3-dione
445226-29-9 90%+
3mg
$94.5 2023-07-05

2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione 関連文献

2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dioneに関する追加情報

Chemical Profile of 2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione (CAS No. 445226-29-9)

2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service registry number CAS No. 445226-29-9, represents a class of molecules that integrate heterocyclic scaffolds with functional groups designed to modulate biological pathways. The presence of a piperidine moiety and an octahydroisoindole core suggests a high degree of molecular complexity, which is often associated with enhanced binding affinity and selectivity in drug-like molecules.

The structural composition of this compound is pivotal in understanding its chemical behavior and potential applications. The piperidine-1-carbonyl substituent introduces a nitrogen-rich environment that can engage in hydrogen bonding interactions, a key feature for molecular recognition processes. Meanwhile, the octahydroisoindole backbone provides a rigid yet flexible scaffold that can be tailored for specific pharmacological targets. Such structural motifs are frequently explored in the development of novel therapeutic agents, particularly in the realms of central nervous system (CNS) disorders, inflammation, and metabolic diseases.

In recent years, there has been a surge in research focused on isoindole derivatives due to their demonstrated efficacy in various pharmacological contexts. The octahydroisoindole scaffold, in particular, has been implicated in the design of compounds with potential applications as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and neuroactive agents. The incorporation of the piperidine-1-carbonyl group further enhances the compound's pharmacophoric potential by introducing additional hydrogen bonding capabilities and improving solubility characteristics. These attributes make 2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione a promising candidate for further investigation in medicinal chemistry.

Current research trends indicate that this compound may serve as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. The flexibility of the octahydroisoindole core allows for modifications at multiple positions, enabling chemists to fine-tune properties such as lipophilicity, metabolic stability, and target specificity. Moreover, the piperidine-1-carbonyl moiety can be exploited to link other pharmacophoric units through amide or urea bond formations, creating hybrid molecules with enhanced therapeutic profiles.

One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. The nitrogen-rich piperidine group can form hydrogen bonds with polar residues in protein binding pockets, while the isoindole ring can engage in π-stacking interactions or hydrophobic effects. Such dual-mode interactions are often crucial for achieving high affinity and selectivity in drug design. Additionally, the presence of both carbonyl and amide functionalities provides opportunities for further derivatization via condensation reactions or coupling strategies.

The synthesis of 2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to establish the isoindole core, followed by functional group interconversions to introduce the piperidine moiety and other substituents. Advances in catalytic processes have enabled more efficient and sustainable routes to these complex molecules, reducing reliance on hazardous reagents and minimizing waste generation.

The pharmaceutical industry has shown keen interest in exploring derivatives of this compound due to their potential therapeutic benefits. Preclinical studies have begun to uncover promising activities in models of neurological disorders, where modulation of neurotransmitter systems is critical. Furthermore, preliminary data suggest that this molecule may exhibit anti-inflammatory properties by interacting with key signaling pathways involved in immune responses. These findings underscore the importance of continued research into this class of compounds.

The development of computational tools has significantly accelerated the process of identifying promising candidates like 2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione for further investigation. Molecular docking simulations allow researchers to predict binding affinities and optimal orientations within target proteins, while virtual screening methods enable rapid assessment of large libraries of compounds. These technologies have become indispensable in modern drug discovery pipelines, streamlining the identification of lead candidates for experimental validation.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its chemical properties and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield novel derivatives with improved efficacy and reduced side effects. As our understanding of biological pathways continues to evolve, compounds like 2-4-(piperidine-1-carbonyl)phenyl-octahydro-1H-isoindole-1,3-dione will remain at the forefront of medicinal chemistry innovation.

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